molecular formula C11H16ClN B7815952 4-Chloro-N-pentylaniline CAS No. 91428-36-3

4-Chloro-N-pentylaniline

Cat. No.: B7815952
CAS No.: 91428-36-3
M. Wt: 197.70 g/mol
InChI Key: ACDAEAAERKALKR-UHFFFAOYSA-N
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Description

4-Chloro-N-pentylaniline is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, where the amino group is substituted with a pentyl group and a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-N-pentylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-chloroaniline with pentyl halides under basic conditions. Another method includes the reduction of 4-chloro-N-pentyl nitrobenzene using hydrogen in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: 4-Chloro-N-pentyl nitrobenzene.

    Reduction: 4-Chloro-N-pentylamine.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-pentylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-pentylaniline involves its interaction with specific molecular targets. The chlorine and pentyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or industrial applications.

Comparison with Similar Compounds

    4-Chloroaniline: A simpler analog with only a chlorine substituent.

    N-pentylaniline: Lacks the chlorine substituent, making it less reactive in certain reactions.

    4-Chloro-N-methylaniline: Contains a methyl group instead of a pentyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

4-chloro-N-pentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAEAAERKALKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651908
Record name 4-Chloro-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91428-36-3
Record name 4-Chloro-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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